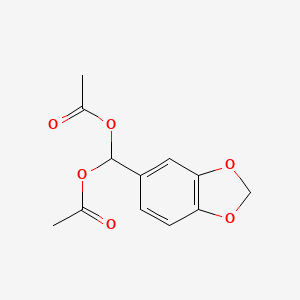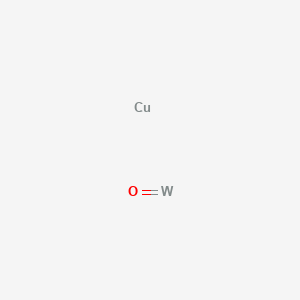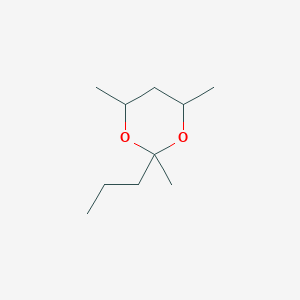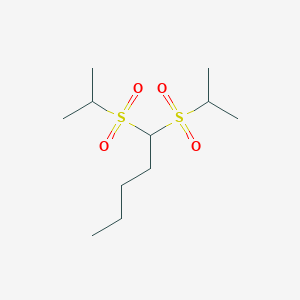
1,1-Bis(propan-2-ylsulfonyl)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(propan-2-ylsulfonyl)pentane is a chemical compound with the molecular formula C11H24O4S2. It is commonly used as a crosslinking agent in the production of polymers and resins, particularly in the manufacturing of adhesives, coatings, and sealants . This compound is a colorless liquid with a strong sulfur-like odor .
Preparation Methods
The synthesis of 1,1-Bis(propan-2-ylsulfonyl)pentane typically involves the reaction of pentane with propan-2-ylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl groups. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .
Industrial production methods often involve large-scale reactions in specialized reactors, where the reaction conditions such as temperature, pressure, and concentration are carefully monitored to ensure high yield and purity of the product .
Chemical Reactions Analysis
1,1-Bis(propan-2-ylsulfonyl)pentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The sulfonyl groups in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces thiol derivatives .
Scientific Research Applications
1,1-Bis(propan-2-ylsulfonyl)pentane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1-Bis(propan-2-ylsulfonyl)pentane involves its ability to form crosslinked networks through the reaction of its sulfonyl groups with other functional groups. This crosslinking enhances the mechanical properties and stability of the materials in which it is used. The molecular targets and pathways involved in its action depend on the specific application and the nature of the materials being crosslinked .
Comparison with Similar Compounds
1,1-Bis(propan-2-ylsulfonyl)pentane can be compared with other similar compounds, such as:
1,1-Bis(methylsulfonyl)pentane: This compound has similar crosslinking properties but differs in the size and structure of the sulfonyl groups.
1,1-Bis(ethylsulfonyl)pentane: Similar to this compound, but with ethyl groups instead of propan-2-yl groups, leading to differences in reactivity and properties.
1,1-Bis(butylsulfonyl)pentane: This compound has longer alkyl chains, which can affect its solubility and crosslinking behavior .
The uniqueness of this compound lies in its specific structure, which provides a balance between reactivity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
6331-27-7 |
|---|---|
Molecular Formula |
C11H24O4S2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1,1-bis(propan-2-ylsulfonyl)pentane |
InChI |
InChI=1S/C11H24O4S2/c1-6-7-8-11(16(12,13)9(2)3)17(14,15)10(4)5/h9-11H,6-8H2,1-5H3 |
InChI Key |
VTHILFXSTPBLSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(S(=O)(=O)C(C)C)S(=O)(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


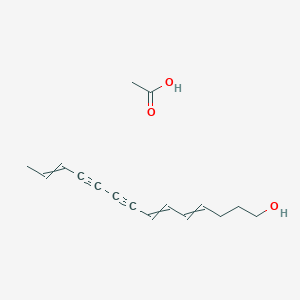

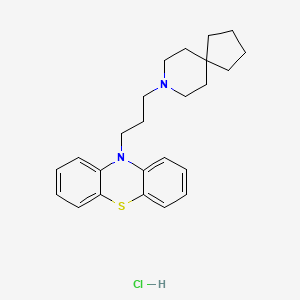
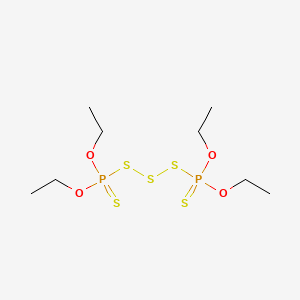
![1-(2-Methylphenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine](/img/structure/B14724538.png)
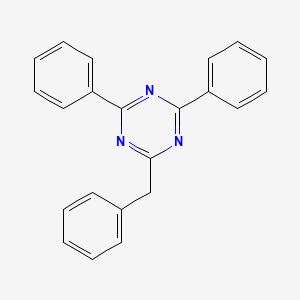
![4H-3,7-Methanobenzo[3,4]cyclohepta[1,2-d]oxonine-4,6(10H)-dione](/img/structure/B14724561.png)
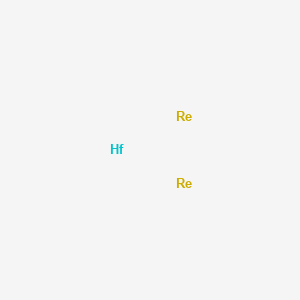
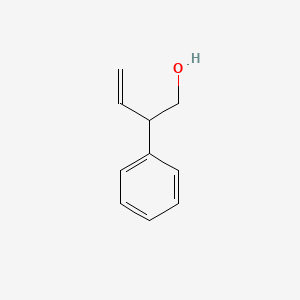
![3-benzyl-3,4-dihydro-2H-pyrimido[4,5-e][1,3]oxazine-6,8-diol](/img/structure/B14724573.png)

